molecular formula C20H18ClN3O3 B2789951 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 2034469-99-1

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2789951
CAS No.: 2034469-99-1
M. Wt: 383.83
InChI Key: CYDMXHBXUMCAFC-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a chloropyrimidine moiety and a naphthalene group, linked through a pyrrolidine-oxygen ether bridge, a design feature common in molecules that target kinase enzymes. Compounds featuring a pyrrolidine core and halogen-substituted heterocycles are frequently investigated for their potential as protein kinase inhibitors . Research into such structures often focuses on their activity against specific cancer cell lines, exploring pathways involved in cell proliferation and survival. The presence of the naphthalene group may enhance the molecule's ability to interact with hydrophobic pockets in protein targets. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to conduct their own safety and efficacy profiling for this compound in specific experimental models.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-10-22-20(23-11-16)27-18-7-8-24(12-18)19(25)13-26-17-6-5-14-3-1-2-4-15(14)9-17/h1-6,9-11,18H,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDMXHBXUMCAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name (Reference) Structural Features Synthesis Highlights Biological Activity/Key Findings
S 16924 Pyrrolidinyl-ethanone with fluorophenyl and benzodioxan substituents Not detailed in evidence Potent 5-HT1A agonist; antipsychotic (ID50 = 0.96 mg/kg vs. clozapine: 1.91 mg/kg); low catalepsy risk.
1-[3-[(4-Bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanone Ethanone linked to imidazole and bromobenzyloxy-phenyl Pd-catalyzed coupling (33% yield) Synthetic intermediate; no direct bioactivity reported.
6-(5-Chloro-8-hydroxynaphthalen-2-yl)-4-(4-hydroxyphenyl)pyrimidinone Chloronaphthalene-pyrimidine hybrid Condensation with urea/HCl in DMF Antimicrobial activity attributed to chlorine substituent.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyrrolidinyl-pyridine-ethanone Catalytic methods (exact protocol unspecified) Commercial availability; structural analog for drug discovery.

Pharmacological and Functional Insights

  • Antimicrobial Potential: Chlorinated naphthalene-pyrimidine hybrids exhibit strong antimicrobial activity , suggesting the target compound may share this property.
  • CNS Activity: S 16924’s 5-HT1A agonism and low catalepsy risk imply that the pyrrolidinyl-ethanone scaffold is pharmacologically versatile. However, the target compound’s naphthalenyloxy group may alter receptor affinity compared to S 16924’s fluorophenyl moiety.
  • Thermodynamic Stability : Hydrogen bonding patterns, as discussed in , could influence crystallinity and solubility, impacting bioavailability .

Q & A

Basic Research Question

  • Primary methods :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups; pyrimidine protons appear downfield (δ 8.5–9.0 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Contradiction resolution : Discrepancies in NOESY/ROESY data (e.g., pyrrolidine ring conformation) are addressed via DFT calculations or X-ray crystallography .

How does the chlorine substituent on the pyrimidine ring influence biological activity, and what assays validate this?

Advanced Research Question

  • Mechanistic role : The 5-chloro group enhances lipophilicity, improving membrane permeability. It also stabilizes π-π stacking with enzyme active sites (e.g., kinases) .
  • Assays :
    • Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
    • Enzyme inhibition : Fluorescence polarization assays for kinase IC₅₀ determination .
  • Contradictions : Disparate MIC values across studies may arise from differences in bacterial strain resistance profiles or solvent polarity in assay media .

What strategies optimize the compound’s reactivity for selective functionalization of the pyrrolidine ring?

Advanced Research Question

  • Protection/deprotection : Use Boc groups to temporarily block the pyrrolidine nitrogen during ethanone coupling .
  • Regioselectivity : Employ directing groups (e.g., sulfonamides) to favor substitution at the 3-position of pyrrolidine .
  • Catalysis : Pd-mediated C–H activation for late-stage diversification of the pyrrolidine ring .

How can computational methods predict the compound’s interaction with biological targets, and what limitations exist?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase). The naphthalene moiety shows strong van der Waals interactions .
  • MD simulations : Assess binding stability over 100 ns trajectories; limitations include force field inaccuracies for halogen bonding .
  • Validation : Correlate docking scores with experimental IC₅₀ values (R² > 0.7 required for predictive validity) .

What synthetic challenges arise from the naphthalen-2-yloxy group, and how are they mitigated?

Advanced Research Question

  • Steric hindrance : Bulky naphthalene reduces nucleophilic attack efficiency. Mitigation: Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .
  • Oxidation sensitivity : The ether linkage is prone to radical degradation. Solution: Conduct reactions under inert atmosphere (N₂/Ar) and add radical scavengers (e.g., BHT) .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Basic Research Question

  • Polar solvents : DMSO enhances solubility but may denature proteins. Use ≤1% DMSO in cell-based assays .
  • pH-dependent degradation : The compound hydrolyzes in acidic conditions (pH < 4) via protonation of the pyrimidine nitrogen. Stability testing via HPLC at pH 7.4 (simulated physiological conditions) is critical .

What structural analogs show improved activity, and how are SAR studies designed?

Advanced Research Question

  • Key analogs :
    • Pyrimidine → pyridine : Reduces activity (ΔIC₅₀ = +15 µM) due to weaker H-bonding .
    • Naphthalene → biphenyl : Increases logP but improves blood-brain barrier penetration .
  • SAR design : Synthesize 10–15 analogs with systematic substituent variations (e.g., -OCH₃, -CF₃) and test in dose-response assays .

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